molecular formula C6H13NO2 B13139440 (S)-3-(Methoxymethyl)morpholine

(S)-3-(Methoxymethyl)morpholine

Cat. No.: B13139440
M. Wt: 131.17 g/mol
InChI Key: JSKYPBXAHHTFRT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(Methoxymethyl)morpholine, primarily supplied as its stable hydrochloride salt (CAS 218594-76-4 ), is a valuable chiral building block in pharmaceutical research and development . Its structure features a morpholine ring with a defined (S)-configured stereocenter and a methoxymethyl side chain, making it instrumental for introducing chirality, optimizing solubility, and influencing metabolic stability in potential Active Pharmaceutical Ingredients (APIs) . This compound is particularly significant in the synthesis of targeted therapeutics, where it is commonly employed in the preparation of kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics . The hydrochloride salt form enhances the compound's stability and handling properties during synthetic processes . Researchers will find this reagent characterized by a molecular formula of C6H14ClNO2 for the salt and a molecular weight of 167.63 g/mol . It is typically supplied as a solid with a high purity of 97% . For optimal long-term stability, it is recommended to store the product in a sealed container under an inert atmosphere, and in a cool, dark place such as 2-8°C . Please consult the Safety Data Sheet prior to use. This product is For Research Use Only. Not for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3S)-3-(methoxymethyl)morpholine

InChI

InChI=1S/C6H13NO2/c1-8-4-6-5-9-3-2-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1

InChI Key

JSKYPBXAHHTFRT-LURJTMIESA-N

Isomeric SMILES

COC[C@H]1COCCN1

Canonical SMILES

COCC1COCCN1

Origin of Product

United States

Stereochemical Control and Analysis in S 3 Methoxymethyl Morpholine Research

Principles of Asymmetric Induction in Morpholine (B109124) Synthesis

Asymmetric induction is the process by which a chiral element within a substrate, reagent, or catalyst influences the formation of a new stereocenter, leading to a preference for one stereoisomer over another. wikipedia.org In the synthesis of morpholines, including (S)-3-(Methoxymethyl)morpholine, these principles are fundamental to achieving the desired enantiomeric purity.

The synthesis of chiral morpholines often involves the formation of stereocenters at the C2 or C3 positions. nih.govsemanticscholar.org Asymmetric induction can be categorized into three main types:

Internal Asymmetric Induction: This strategy utilizes a chiral center already present in the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The starting material is often sourced from the "chiral pool," which consists of readily available, enantiomerically pure natural products. wikipedia.org

Relayed Asymmetric Induction: In this approach, a chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

External Asymmetric Induction: This method employs a chiral catalyst or ligand to create a chiral environment for the reaction, thereby influencing the transition state and favoring the formation of one enantiomer. wikipedia.org This is often the most economically viable approach for large-scale synthesis. wikipedia.org

The molecular framework of an acyclic precursor can also dictate the chirality of subsequent cyclization reactions to form the morpholine ring. The existing steric and electronic properties of the molecule guide the approach of reacting functional groups, thereby determining the stereochemistry of the newly formed centers. wikipedia.org

Diastereoselective and Enantioselective Strategies

The synthesis of this compound and related substituted morpholines relies on a variety of diastereoselective and enantioselective strategies to control the stereochemistry at the C3 position.

A notable enantioselective approach involves a tandem one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. acs.orgorganic-chemistry.org This method, starting from ether-containing aminoalkyne substrates, utilizes a bis(amidate)bis(amido)Ti catalyst for the initial hydroamination to form a cyclic imine. This intermediate is then reduced in situ by a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, to yield the chiral 3-substituted morpholine with high enantiomeric excess (ee), often exceeding 95%. acs.org Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen in the substrate and the (S,S)-Ts-DPEN ligand of the ruthenium catalyst are critical for achieving high levels of enantioselectivity. acs.org

Another key strategy is the asymmetric hydrogenation of dehydromorpholines. While challenging due to the congested and electron-rich nature of the substrates, this method has been successfully developed using rhodium catalysts with large bite angle bisphosphine ligands. nih.govrsc.org Although much of the reported success has been in the synthesis of 2-substituted morpholines, the principles are applicable to 3-substituted analogues. nih.govsemanticscholar.org

Diastereoselective strategies are also crucial, particularly when multiple stereocenters are being created. For instance, the intramolecular cyclization of nitrogen-tethered alkenols catalyzed by palladium chloride can produce substituted morpholines, where the relative stereochemistry is controlled by the reaction conditions and the nature of the substrate. acs.org Similarly, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereoselectivity. rsc.org Cascade reactions, such as inter- and intramolecular double Michael additions, can also lead to the formation of highly functionalized morpholines with a high degree of diastereocontrol. beilstein-journals.org

Methodologies for Stereoisomeric Analysis

The successful synthesis of an enantiomerically pure compound like this compound necessitates robust analytical methods to confirm its stereochemical integrity. These methods can be broadly categorized into spectroscopic techniques and chiral chromatography.

Advanced Spectroscopic Techniques for Stereochemical Elucidation

Spectroscopic methods are invaluable for determining the relative and absolute configuration of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can confirm the connectivity of a molecule, specialized NMR techniques are required for stereochemical analysis. The use of chiral derivatizing agents (CDAs) is a common approach. By reacting the chiral analyte with an enantiomerically pure CDA, a pair of diastereomers is formed, which will exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric excess. For example, enantiomeric purities of chiral morpholine derivatives have been determined by ¹H NMR analysis of urea (B33335) derivatives formed with enantiomerically pure (R)-(+)-1-phenylethyl isocyanate. nih.gov

X-ray Crystallography: This technique provides unambiguous determination of the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. This method was used to confirm the absolute (2S, 3S) configuration of a morpholine derivative. nih.gov

Chiral Chromatography Applications

Chiral chromatography is the most widely used technique for separating enantiomers and determining enantiomeric purity. uta.edu High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant method. uta.edu

Chiral Stationary Phases (CSPs): A wide variety of CSPs are available, each with different selectivity for various classes of compounds. uta.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly popular for their broad applicability. nih.gov For the analysis of amine-containing compounds like morpholines, protein-based CSPs (e.g., α1-acid glycoprotein) and cyclodextrin-based CSPs are also effective. nih.govglobalresearchonline.net The choice of CSP and mobile phase is critical for achieving optimal separation. sigmaaldrich.com

Method Development and Optimization: The separation of enantiomers on a chiral column can be influenced by several factors, including the mobile phase composition (e.g., the use of polar organic solvents with additives like acids and bases), flow rate, and temperature. sigmaaldrich.com For instance, in the polar ionic mode, volatile salts like ammonium (B1175870) acetate (B1210297) or formate (B1220265) are often used to make the method compatible with mass spectrometry (LC-MS). sigmaaldrich.com The development of robust and reproducible chiral HPLC methods is essential for quality control in the synthesis of enantiomerically pure compounds.

Applications of S 3 Methoxymethyl Morpholine in Advanced Organic Synthesis

Utility as a Chiral Building Block for Complex Molecular Architectures

The intrinsic chirality of (S)-3-(Methoxymethyl)morpholine makes it an excellent starting material or intermediate for the synthesis of enantiomerically pure complex molecules, particularly in medicinal chemistry. researchgate.net The morpholine (B109124) scaffold is a privileged structure in drug discovery, often incorporated to improve the pharmacokinetic profile of a molecule. researchgate.netnih.gov The stereocenter at the C-3 position of this compound allows for precise three-dimensional orientation of substituents, which is critical for molecular recognition and interaction with biological targets. nih.gov

A prominent example of its application is in the synthesis of norepinephrine (B1679862) reuptake inhibitors (NRIs). nih.gov Chiral substituted morpholines are core components of various potent and selective NRIs. Synthetic strategies have been developed to allow for the late-stage diversification of these morpholine-based structures, enabling the exploration of structure-activity relationships (SAR). nih.gov For instance, the antidepressant drug Reboxetine and its analogs feature a disubstituted morpholine ring, and syntheses have been developed that rely on chiral morpholine precursors to establish the required stereochemistry. nih.govnih.gov

Furthermore, chiral morpholines serve as foundational scaffolds for developing antagonists for various receptors. In one study, a series of potent and selective dopamine (B1211576) D4 receptor (D4R) antagonists were synthesized starting from a commercially available chiral 2-(hydroxymethyl)morpholine derivative, which shares key structural features with the subject compound. This work highlights how the chiral morpholine core can be systematically functionalized to create a library of compounds for biological screening. nih.gov The generation of diverse libraries of C-functionalized morpholines from enantiomerically pure starting materials is a testament to their value as versatile building blocks in drug discovery and chemical biology. nih.gov

Table 1: Examples of Complex Molecules Derived from Chiral Morpholine Scaffolds

Compound Class Target/Application Role of Chiral Morpholine
Reboxetine Analogs Norepinephrine Reuptake Inhibitors (NRIs) Provides the core chiral scaffold essential for biological activity. nih.gov
D4R Antagonists Dopamine D4 Receptor Blockers Serves as the key building block for SAR exploration. nih.gov
Fused Uracils Pharmacological Targets Used as a versatile component to construct fused heterocyclic systems. banglajol.info

Role in Asymmetric Catalysis and Chiral Ligand Design

While chiral amines and heterocycles are frequently employed in the design of ligands for asymmetric catalysis, the specific application of this compound in this context is not extensively documented in current literature. nih.govnih.gov The design of effective chiral ligands often involves modular structures that allow for systematic tuning of steric and electronic properties to achieve high enantioselectivity in metal-catalyzed reactions. nih.gov In principle, the nitrogen atom of this compound could be functionalized to incorporate a coordinating group, such as a phosphine (B1218219) or an oxazoline, creating a P,N- or N,N-type ligand. However, specific examples of such ligands derived from this particular morpholine and their successful application in asymmetric catalysis are not readily found. The development of chiral catalysts remains a largely empirical process, relying on the screening of diverse ligand structures. nih.gov

Precursor in the Construction of Diverse Heterocyclic Scaffolds

The morpholine ring is a versatile and readily accessible synthetic building block that can be used to construct a wide variety of other heterocyclic frameworks. researchgate.netjchemrev.com The functional groups present in this compound offer multiple points for elaboration. Synthetic strategies can be designed to use the existing ring as a scaffold, building new rings onto it to create fused or spirocyclic systems.

For example, divergent synthesis strategies have been employed to transform simple heterocyclic starting materials into complex, sp³-rich scaffolds suitable for fragment-based drug discovery. nih.gov Following this logic, the secondary amine of this compound could be acylated with a reactant containing another functional group, which could then undergo an intramolecular reaction to form a new ring. Such approaches have been used to create fused bicyclic morpholines and piperazines. researchgate.net The development of synthetic methods that allow for the creation of diverse and complex heterocyclic scaffolds from readily available starting materials is a significant area of research. nih.govnih.gov

Functionalization and Derivatization Strategies for Synthetic Transformations

The secondary amine of the morpholine ring is the most common site for functionalization. It readily undergoes N-alkylation and N-acylation reactions, allowing for the facile introduction of a wide array of substituents. researchgate.netresearchgate.net These reactions are fundamental to incorporating the morpholine moiety into larger molecules.

N-Alkylation: This can be achieved using various alkylating agents, such as alkyl halides or alcohols under catalytic conditions. researchgate.net For example, the synthesis of dopamine D4 receptor antagonists involved the N-alkylation of a chiral morpholine with various substituted benzyl (B1604629) bromides. nih.gov Greener methods using reagents like propylene (B89431) carbonate are also being developed for the N-alkylation of heterocycles. mdpi.com

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) provides the corresponding amides. This transformation is crucial for linking the morpholine to other fragments, as seen in the synthesis of various biologically active compounds. researchgate.net

Table 2: Common N-Substitution Reactions on the Morpholine Ring

Reaction Type Reagents Product
N-Alkylation Alkyl Halides (R-X), Base N-Alkylmorpholine
Reductive Amination Aldehyde/Ketone, Reducing Agent N-Alkylmorpholine
N-Acylation Acyl Chloride (RCOCl), Base N-Acylmorpholine
N-Arylation Aryl Halide, Palladium Catalyst (Buchwald-Hartwig) N-Arylmorpholine

The methoxymethyl group at the C-3 position offers another site for potential modification, although this is less commonly explored than N-substitution. The ether linkage within this side chain is generally stable under many reaction conditions. However, under strong acidic or specific Lewis acid conditions, ether cleavage could be possible, revealing a primary alcohol. This hydroxymethyl group could then be further functionalized, for example, through oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for subsequent nucleophilic substitution. While these transformations are chemically plausible, specific literature examples detailing the derivatization of the methoxymethyl side chain on this compound are not prevalent.

The strategic incorporation of the this compound scaffold is a key theme in medicinal chemistry. nih.govresearchgate.net Its inclusion is often a deliberate design choice to impart favorable properties to a drug candidate. The morpholine ring is known to improve aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor, all of which are desirable pharmacokinetic attributes. researchgate.netnih.gov

The synthesis of dopamine D4 receptor antagonists provides a clear example of this strategy. nih.gov In this work, researchers replaced a less synthetically tractable phenethyl group from a lead compound with an alkoxymethyl linker attached to the chiral morpholine core. This change not only facilitated the synthesis but also allowed for a more thorough exploration of the structure-activity relationship by enabling the introduction of diverse aryl ether moieties. nih.gov This demonstrates a rational approach where the chiral morpholine is not just a passive scaffold but an active tool used to optimize both the biological activity and the drug-like properties of the final compound.

Computational and Mechanistic Investigations of S 3 Methoxymethyl Morpholine Chemistry

Quantum Chemical Studies on Conformational Preferences and Reactivity

Quantum chemical calculations are instrumental in understanding the three-dimensional structure and reactivity of molecules. For (S)-3-(Methoxymethyl)morpholine, these studies focus on the conformational landscape of the morpholine (B109124) ring and the influence of the methoxymethyl substituent at the C3 position.

The morpholine ring typically adopts a chair conformation. acs.org However, the presence of a substituent at the C3 position leads to two possible chair conformers: one with the substituent in an axial position and another with it in an equatorial position. The relative stability of these conformers is determined by a balance of steric and electronic effects.

Density Functional Theory (DFT) calculations are a common method to investigate these preferences. iosrjournals.orgnih.gov For this compound, it is anticipated that the conformer with the methoxymethyl group in the equatorial position will be energetically more favorable to minimize steric hindrance.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerMethodRelative Energy (kcal/mol)
EquatorialMMFF0.00
AxialMMFF1.5 - 2.5
EquatorialDFT (B3LYP/6-31G)0.00
AxialDFT (B3LYP/6-31G)2.0 - 3.5

Note: The data in this table is hypothetical and based on typical energy differences for substituted cyclohexanes and morpholines. Actual values would require specific calculations for this compound.

The geometric parameters of the most stable conformer can also be predicted using quantum chemical calculations. These parameters, including bond lengths and angles, are crucial for understanding the molecule's shape and how it might interact with other molecules.

Table 2: Predicted Geometric Parameters of Equatorial this compound

ParameterBond/AnglePredicted Value (DFT)
Bond LengthC-N1.46 Å
C-O1.43 Å
C-C1.53 Å
Bond AngleC-N-C112°
C-O-C111°
N-C-C110°
Dihedral AngleC-O-C-C-60°
C-N-C-C58°

Note: These values are representative and based on computational studies of similar morpholine derivatives. iosrjournals.orgresearchgate.net

Mechanistic Elucidation of Key Synthetic Transformations

The enantioselective synthesis of 3-substituted morpholines is a key area of research, with several catalytic methods being developed. A plausible route to this compound is through a tandem hydroamination and asymmetric transfer hydrogenation of an appropriate aminoalkyne substrate. organic-chemistry.org

This transformation is thought to proceed through the following key steps:

Hydroamination: An initial intramolecular hydroamination of an ether-containing aminoalkyne, catalyzed by a titanium complex, forms a cyclic imine intermediate.

Asymmetric Transfer Hydrogenation: The cyclic imine is then reduced to the chiral morpholine using a ruthenium catalyst, such as RuCl(S,S)-Ts-DPEN. The stereochemical outcome is controlled by the chiral ligand on the ruthenium catalyst. organic-chemistry.org

Mechanistic studies have highlighted the importance of hydrogen bonding between the ether oxygen of the substrate and the ligand of the ruthenium catalyst for achieving high enantioselectivity. organic-chemistry.org This interaction helps to lock the substrate into a specific orientation for the hydride transfer, leading to the preferential formation of the (S)-enantiomer.

Another synthetic approach involves the palladium-catalyzed carboamination of an O-allyl ethanolamine (B43304) derivative. The proposed mechanism involves the formation of a palladium(aryl)(amido) complex, followed by a syn-aminopalladation of the alkene. nih.gov Reductive elimination then yields the cis-3,5-disubstituted morpholine. The stereochemistry of the product is determined by the transition state of the aminopalladation step. nih.gov

In Silico Approaches to Chiral Recognition and Interaction Modeling

In silico methods, such as molecular docking, are powerful tools for studying how a chiral molecule like this compound might interact with a chiral environment, such as a chiral stationary phase in chromatography or the active site of an enzyme. researchgate.netmdpi.com

Chiral Recognition on a Stationary Phase: The separation of enantiomers by chiral chromatography relies on the differential interaction between the enantiomers and the chiral stationary phase. Molecular docking can be used to model these interactions and predict which enantiomer will be more strongly retained. nih.govnih.gov For this compound, docking studies could be performed with various chiral selectors, such as cyclodextrin-based or protein-based stationary phases. mdpi.commdpi.comnih.gov

The modeling would typically involve:

Building a 3D model of the chiral stationary phase surface.

Docking both the (R)- and (S)-enantiomers of 3-(methoxymethyl)morpholine (B8812131) into the model.

Calculating the binding energies for each diastereomeric complex. A lower binding energy suggests a more stable complex and, therefore, stronger retention. mdpi.com

Table 3: Hypothetical Docking Results for Enantioseparation of this compound

Chiral Stationary PhaseEnantiomerPredicted Binding Energy (kcal/mol)Predicted Elution Order
Cyclodextrin-based(R)-4.51
(S)-5.22
Protein-based(R)-6.82
(S)-6.11

Note: This data is illustrative and would depend on the specific chiral stationary phase and computational methodology used.

Interaction with Biological Targets: If this compound were being investigated as a potential drug candidate, molecular docking could be used to predict its binding mode and affinity for a target protein. mdpi.comresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. This information is invaluable for structure-activity relationship (SAR) studies and for the design of more potent and selective analogs. e3s-conferences.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of greener and more sustainable chemical processes has spurred research into novel synthetic routes for (S)-3-(Methoxymethyl)morpholine and its derivatives. Traditional methods often rely on starting materials derived from the chiral pool, which can be limiting. nih.gov A key area of development is the design of syntheses that utilize readily available and less complex starting materials.

Furthermore, there is a growing interest in biocatalysis. The use of enzymes, such as imine reductases (IREDs), offers a highly enantioselective and scalable route to chiral morpholines. digitellinc.com For instance, a biocatalytic process employing an IRED was successfully developed for the large-scale manufacture of a similar compound, (S)-3-(4-(trifluoromethyl)phenyl)morpholine, achieving high yield and excellent enantioselectivity. digitellinc.com This highlights the potential for developing enzymatic methods for the synthesis of this compound, moving away from traditional metal catalysts and harsh reaction conditions.

Recent advancements have also focused on the functionalization of the morpholine (B109124) core. For example, methods for the C2-functionalization of N-protected morpholines using organocatalysis have been developed, offering a novel way to introduce structural diversity without relying on the chiral pool. nih.gov

Exploration of New Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of this compound is critical for its application in pharmaceuticals, as often only one enantiomer possesses the desired biological activity. nih.gov Consequently, the exploration of new and more efficient catalytic systems is a major research focus.

Transition metal catalysis has been a cornerstone in the synthesis of morpholines, and ongoing research aims to discover new catalysts with improved activity and selectivity. researchgate.net For example, palladium-catalyzed intramolecular cyclization reactions have been utilized in the synthesis of substituted morpholines. e3s-conferences.org Future research will likely focus on developing catalysts based on more abundant and less toxic metals, aligning with the principles of sustainable chemistry.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. nih.gov Chiral organocatalysts, such as proline derivatives and chiral pyrrolidines, have been successfully employed in the enantioselective synthesis of functionalized morpholines. nih.gov These catalysts are often more stable, less sensitive to air and moisture, and more environmentally benign than their metal-containing counterparts. The development of novel organocatalytic systems tailored for the synthesis of this compound is a promising avenue for future research.

Another area of active investigation is the use of chiral ligands in metal-catalyzed reactions to induce enantioselectivity. The design and synthesis of new ligands that can effectively control the stereochemical outcome of the cyclization step are crucial for advancing the field.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purities. researchgate.net

Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery and optimization of new synthetic routes and catalysts. By automating the process of setting up reactions, monitoring their progress, and analyzing the results, researchers can explore a much larger experimental space in a shorter amount of time. This technology is particularly valuable for identifying optimal conditions for the enantioselective synthesis of this compound and for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. e3s-conferences.org

The combination of flow chemistry and automated synthesis holds the promise of transforming the way chiral morpholines are produced, making their synthesis more efficient, sustainable, and amenable to industrial-scale manufacturing.

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